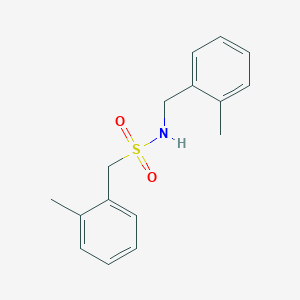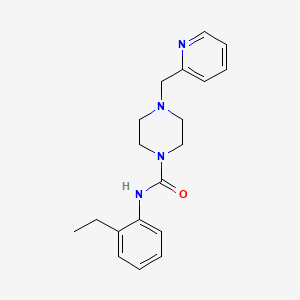![molecular formula C22H23N3O6S B4629585 N-(3-{N-[(3,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B4629585.png)
N-(3-{N-[(3,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves cyclization reactions and the use of specific reagents to achieve the desired molecular framework. For instance, the Pummerer-type cyclization has been utilized in the synthesis of complex molecules, where boron trifluoride diethyl etherate acts as an enhancing agent for cyclization, potentially relevant to synthesizing similar compounds (Saitoh et al., 2001).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the reactivity and properties of a compound. Techniques such as X-ray diffraction provide detailed insights into the molecular geometry, which is fundamental in predicting the behavior of compounds under various chemical reactions and conditions. Studies involving similar complex molecules have emphasized the importance of structural characterization for understanding their potential applications (Bonilla-Castañeda et al., 2022).
Chemical Reactions and Properties
The compound's involvement in chemical reactions, such as cyclization, addition, or substitution, is dictated by its functional groups and molecular structure. The presence of sulfonamide, furamide, and other substituents can lead to diverse reactivity patterns, enabling the synthesis of a wide range of derivatives with varying properties. For example, reactions involving N-sulfonyl-1,2,3-triazoles with enaminones, catalyzed by Rh(II), showcase the potential for creating polysubstituted furans, indicating a method for constructing complex molecular frameworks (Lei et al., 2023).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and glass transition temperature, are essential for determining the compound's suitability for specific applications. Polyamides and polyimides derived from related chemical structures have shown high thermal stability and solubility in polar solvents, suggesting that similar compounds could exhibit desirable physical properties for high-performance materials (Sheng et al., 2010).
Chemical Properties Analysis
The chemical properties of a compound, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific transformations, are critical for its application in synthesis and material science. The study of similar compounds, such as those involving the synthesis and reactivity of N-sulfonyl-1,2,3-triazoles, provides insights into the chemical behavior and potential applications of N-(3-{N-[(3,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide (Miura et al., 2012).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Synthetic Methodologies : The cyclization of N-(3,4-dimethoxyphenyl)methyl-1-phenyl-2-(phenylsulfinyl)ethylformamide using Pummerer-type reactions demonstrates a method for synthesizing complex heterocyclic compounds, potentially applicable to the synthesis of related compounds including N-(3-{N-[(3,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide. Such methodologies are crucial in developing new materials and pharmaceuticals (Saitoh et al., 2001).
Material Science Applications
- Polymer Synthesis : Novel polyamides containing sulfone-ether linkages and xanthene cardo groups have been developed, showing enhanced solubility, processability, and thermal properties. This research is indicative of the potential for creating advanced polymers with specific functionalities for high-performance materials (Sheng et al., 2010).
Catalysis and Organic Transformations
- Catalytic Amidation and Imidation : Studies on copper-catalyzed reactions of alkanes with amides, sulfonamides, and imides reveal a pathway for N-alkylation, showcasing the utility of such reactions in synthesizing complex organic molecules, potentially including our compound of interest (Tran et al., 2014).
Biological Applications
- Antimicrobial Activity : Compounds with structural similarities or related functional groups have been synthesized and evaluated for their antimicrobial activity, indicating the potential for designing new therapeutics based on the core structure of the compound (Patel et al., 2011).
Advanced Materials
- High-Performance Polymers : Research into novel polyamides and polyimides containing aromatic and heteroatomic linkages demonstrates the creation of materials with exceptional thermal and mechanical properties, relevant for advanced engineering applications (Liaw et al., 2002).
Propiedades
IUPAC Name |
N-[3-[(E)-N-[(3,4-dimethoxyphenyl)sulfonylamino]-C-methylcarbonimidoyl]phenyl]-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6S/c1-14(24-25-32(27,28)18-8-9-20(29-3)21(13-18)30-4)16-6-5-7-17(12-16)23-22(26)19-10-11-31-15(19)2/h5-13,25H,1-4H3,(H,23,26)/b24-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKXPDDYGZTSHQ-ZVHZXABRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=CC(=C2)C(=NNS(=O)(=O)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=CC(=C2)/C(=N/NS(=O)(=O)C3=CC(=C(C=C3)OC)OC)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(1E)-1-{2-[(3,4-dimethoxyphenyl)sulfonyl]hydrazinylidene}ethyl]phenyl}-2-methylfuran-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4629512.png)
![N-(2,4-difluorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B4629515.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4629522.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-1-pyrrolidinecarbothioamide](/img/structure/B4629529.png)
![N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4629531.png)
![3-amino-4-{[3-(dimethylamino)propyl]amino}-2H-chromen-2-one](/img/structure/B4629538.png)
![3-(2-chlorobenzyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B4629539.png)
![3,4,8-trimethyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4629552.png)

![methyl 2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4629562.png)
![ethyl 1-(2-methoxy-1-methylethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4629563.png)
![4-{[3-(aminocarbonyl)-5-isopropyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4629569.png)

